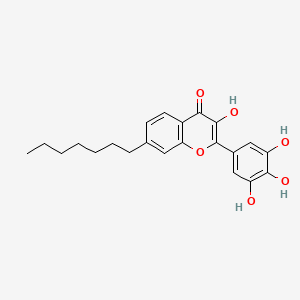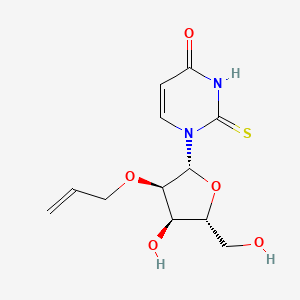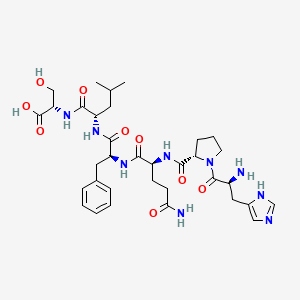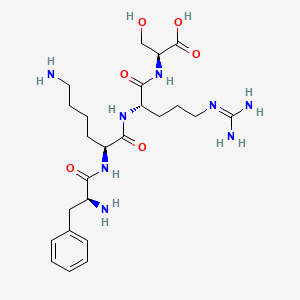![molecular formula C20H22O4 B12596942 Dimethyl 5,6-diethyl[1,1'-biphenyl]-3,4-dicarboxylate CAS No. 651303-42-3](/img/structure/B12596942.png)
Dimethyl 5,6-diethyl[1,1'-biphenyl]-3,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 5,6-diethyl[1,1’-biphenyl]-3,4-dicarboxylate is an organic compound belonging to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of biphenyl derivatives typically involves several well-established methods. One common approach is the Suzuki-Miyaura coupling reaction, which involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst. For Dimethyl 5,6-diethyl[1,1’-biphenyl]-3,4-dicarboxylate, the synthesis might involve:
Starting Materials: Appropriate aryl halides and boronic acids.
Catalyst: Palladium-based catalysts.
Solvent: Tetrahydrofuran (THF) or similar solvents.
Conditions: Reflux conditions with inert atmosphere (e.g., nitrogen).
Industrial Production Methods: Industrial production of biphenyl derivatives often employs scalable methods such as the Wurtz-Fittig reaction, Ullmann coupling, and other metal-catalyzed cross-coupling reactions. These methods ensure high yields and purity, making them suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl 5,6-diethyl[1,1’-biphenyl]-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones or other oxidized products.
Reduction: Formation of reduced biphenyl derivatives.
Substitution: Electrophilic aromatic substitution reactions to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with palladium on carbon (Pd/C).
Substitution: Halogenation using bromine (Br₂) or chlorination with chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or other functional groups .
Applications De Recherche Scientifique
Dimethyl 5,6-diethyl[1,1’-biphenyl]-3,4-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mécanisme D'action
The mechanism of action of Dimethyl 5,6-diethyl[1,1’-biphenyl]-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The biphenyl core allows it to engage in π-π interactions with aromatic residues in proteins, potentially modulating their activity. Additionally, the compound may interact with cellular membranes, influencing membrane fluidity and signaling pathways .
Comparaison Avec Des Composés Similaires
Biphenyl: The parent compound with two connected benzene rings.
4,4’-Dimethylbiphenyl: A biphenyl derivative with methyl groups at the 4,4’ positions.
4,4’-Diethylbiphenyl: A biphenyl derivative with ethyl groups at the 4,4’ positions.
Uniqueness: Dimethyl 5,6-diethyl[1,1’-biphenyl]-3,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
651303-42-3 |
|---|---|
Formule moléculaire |
C20H22O4 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
dimethyl 3,4-diethyl-5-phenylbenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C20H22O4/c1-5-14-15(6-2)18(20(22)24-4)17(19(21)23-3)12-16(14)13-10-8-7-9-11-13/h7-12H,5-6H2,1-4H3 |
Clé InChI |
TYJJAPITNOPYPT-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=C(C=C1C2=CC=CC=C2)C(=O)OC)C(=O)OC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-Butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B12596868.png)
![3-[(Di-tert-butylphosphanyl)methyl]phenol](/img/structure/B12596873.png)






![5-Chloro-2-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12596914.png)
![(4R)-2-[(Diphenylphosphanyl)methyl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12596926.png)
![3,5-Di-tert-butyl-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-4-ethenylphenyl phosphate](/img/structure/B12596932.png)
![(2S)-2-{[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino}butanoic acid](/img/structure/B12596935.png)

